N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
N-(butan-2-yl)-1,4-dioxaspiro[45]decan-8-amine is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves a multi-step process. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base and a suitable solvent, often resulting in the formation of the desired spirocyclic compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures . This approach is advantageous due to its simplicity and the availability of inexpensive raw materials.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine: Known for its potent CCR4 antagonist activity.
N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine: Exhibits high affinity for chemokine receptors.
Uniqueness
N-(butan-2-yl)-1,4-dioxaspiro[45]decan-8-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-butan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C12H23NO2/c1-3-10(2)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
RESQQBQZEPPVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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